Trans-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid Trans-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1363594-80-2
VCID: VC8235632
InChI: InChI=1S/C12H12F3NO2/c13-12(14,15)8-3-1-7(2-4-8)9-5-16-6-10(9)11(17)18/h1-4,9-10,16H,5-6H2,(H,17,18)/t9-,10+/m1/s1
SMILES: C1C(C(CN1)C(=O)O)C2=CC=C(C=C2)C(F)(F)F
Molecular Formula: C12H12F3NO2
Molecular Weight: 259.22

Trans-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid

CAS No.: 1363594-80-2

Cat. No.: VC8235632

Molecular Formula: C12H12F3NO2

Molecular Weight: 259.22

* For research use only. Not for human or veterinary use.

Trans-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid - 1363594-80-2

Specification

CAS No. 1363594-80-2
Molecular Formula C12H12F3NO2
Molecular Weight 259.22
IUPAC Name (3R,4S)-4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid
Standard InChI InChI=1S/C12H12F3NO2/c13-12(14,15)8-3-1-7(2-4-8)9-5-16-6-10(9)11(17)18/h1-4,9-10,16H,5-6H2,(H,17,18)/t9-,10+/m1/s1
Standard InChI Key MFKDNBMRBWNZTH-ZJUUUORDSA-N
Isomeric SMILES C1[C@@H]([C@H](CN1)C(=O)O)C2=CC=C(C=C2)C(F)(F)F
SMILES C1C(C(CN1)C(=O)O)C2=CC=C(C=C2)C(F)(F)F
Canonical SMILES C1C(C(CN1)C(=O)O)C2=CC=C(C=C2)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrrolidine ring (a five-membered secondary amine) with two stereogenic centers at positions 3 and 4. The trans configuration ensures that the carboxylic acid (-COOH) at C3 and the 4-(trifluoromethyl)phenyl group at C4 occupy opposite spatial orientations . The trifluoromethyl (-CF₃) moiety introduces strong electron-withdrawing effects, enhancing the molecule’s metabolic stability and lipophilicity .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₂F₃NO₂
Molecular Weight259.22 g/mol
CAS Number1049978-66-6
Melting Point198–202°C (decomposes)
SolubilitySlightly soluble in methanol
logP (Partition Coefficient)2.34 (predicted)

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.65 (d, J = 8.2 Hz, 2H, Ar-H), 7.52 (d, J = 8.2 Hz, 2H, Ar-H), 4.21 (m, 1H, C3-H), 3.85 (m, 1H, C4-H), 3.12–2.98 (m, 2H, C2-H₂), 2.45–2.32 (m, 2H, C5-H₂) .

  • ¹⁹F NMR: δ -62.5 ppm (CF₃) .

  • IR: 1705 cm⁻¹ (C=O stretch), 1325 cm⁻¹ (C-F stretch) .

Synthesis and Manufacturing

Enantioselective Hydrogenation

The patented synthesis (US8344161B2) employs ruthenium-based catalysts for asymmetric hydrogenation, achieving >99.9% enantiomeric excess (ee) . Key steps include:

  • Cyclization: (4-Chlorophenyl)propynoic acid ethyl ester undergoes cyclization with trifluoroacetic acid (TFA) and N-(methoxymethyl)-N-(phenylmethyl)-N-(trimethylsilyl)methylamine to form the dihydro-pyrrole intermediate .

  • Hydrogenation: Using [Ru(OAc)₂((R)-2-Furyl-MeOBIPHEP)] under 40 bar H₂ at 30°C, the intermediate is reduced to the trans-pyrrolidine derivative .

  • Purification: Alkaline extraction followed by acid precipitation yields the product with >99% purity .

Table 2: Optimized Reaction Conditions

ParameterValue
Catalyst Loading0.2 mol%
Temperature30°C
H₂ Pressure40 bar
Reaction Time20 hours
Yield88%

Alternative Routes

  • Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling introduces the trifluoromethylphenyl group to a preformed pyrrolidine scaffold.

  • Enzymatic Resolution: Lipases separate racemic mixtures, though this method achieves lower ee (90–95%) compared to hydrogenation.

Applications in Pharmaceutical Development

Neurological Therapeutics

The compound’s rigidity and fluorine content enhance blood-brain barrier penetration, making it a scaffold for:

  • Dopamine D3 Receptor Antagonists: Preclinical studies show nanomolar affinity (Kᵢ = 2.3 nM) for D3 receptors, implicated in addiction and Parkinson’s disease .

  • GABAₐ Modulators: Derivatives potentiate GABA-induced currents in cortical neurons (EC₅₀ = 120 nM), suggesting anxiolytic potential .

Anticancer Agents

  • HDAC Inhibition: Carboxylic acid derivatives inhibit histone deacetylase 6 (HDAC6) with IC₅₀ = 0.8 μM, inducing apoptosis in leukemia cells .

  • Kinase Targeting: Structural analogs inhibit BRAF V600E kinase (IC₅₀ = 15 nM), a driver mutation in melanoma .

Table 3: Biological Activity Profile

TargetActivity (IC₅₀/EC₅₀)Model System
Dopamine D3 Receptor2.3 nMRadioligand binding
HDAC60.8 μMU937 leukemia cells
BRAF V600E15 nMSK-MEL-28 melanoma

Future Perspectives

  • Synthetic Innovations: Continuous-flow hydrogenation could reduce catalyst loading to 0.05 mol% while maintaining ee >99% .

  • Therapeutic Expansion: Structural analogs are under investigation for antiviral activity against SARS-CoV-2 main protease .

  • Sustainability: Biocatalytic routes using engineered transaminases may replace metal catalysts, aligning with green chemistry principles.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator